ZERENEX ZXG000099

CAS No.: 298193-68-7

Cat. No.: VC6291397

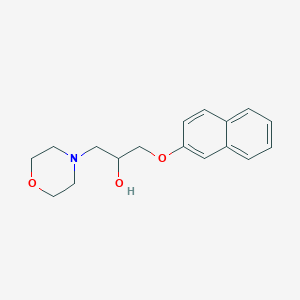

Molecular Formula: C17H21NO3

Molecular Weight: 287.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298193-68-7 |

|---|---|

| Molecular Formula | C17H21NO3 |

| Molecular Weight | 287.359 |

| IUPAC Name | 1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol |

| Standard InChI | InChI=1S/C17H21NO3/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11,16,19H,7-10,12-13H2 |

| Standard InChI Key | JSWWJTJVIUOLIM-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

ZERENEX ZXG000099 is systematically named 1-morpholin-4-yl-3-(naphthalen-2-yloxy)propan-2-ol according to IUPAC guidelines . Its structure integrates a morpholine ring, a naphthyloxy group, and a propan-2-ol backbone. The compound is also referenced under multiple synonyms, including:

Molecular and Structural Characteristics

The compound’s SMILES notation is C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O, which encodes its stereochemistry and functional group arrangement . The InChI key, JSWWJTJVIUOLIM-UHFFFAOYSA-N, uniquely identifies its structural features in chemical databases .

Table 1: Key Molecular Descriptors of ZERENEX ZXG000099

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.35 g/mol |

| XLogP3-AA (Lipophilicity) | 2.2 |

| Topological Polar Surface Area | 41.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Structural and Conformational Analysis

2D and 3D Structural Features

The compound’s 2D structure features a central propan-2-ol moiety flanked by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a naphthalen-2-yloxy group . The 3D conformer, accessible via PubChem’s interactive model, reveals a planar naphthalene system and a flexible morpholine-propanol chain, enabling diverse intermolecular interactions .

Stereochemical Considerations

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3-AA value of 2.2, ZERENEX ZXG000099 exhibits moderate lipophilicity, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Its topological polar surface area (41.9 Ų) suggests limited membrane permeability, aligning with its role as a research chemical rather than a drug candidate .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests ZERENEX ZXG000099 could be synthesized via:

-

Etherification: Coupling 2-naphthol with epichlorohydrin to form a glycidyl naphthyl ether.

-

Ring-Opening: Reaction of the epoxide with morpholine to introduce the heterocyclic moiety.

-

Hydrolysis: Final hydrolysis to yield the propan-2-ol derivative .

Vendor Specifications

ZereneX Molecular, a specialized supplier of research chemicals, offers ZERENEX ZXG000099 in gram-to-kilogram quantities, emphasizing its utility as a building block in medicinal chemistry . The compound is cataloged under their Novel Chemical Entities (NCE) collection, which prioritizes structural novelty and synthetic accessibility .

Research Applications and Biological Relevance

Role in Drug Discovery

ZERENEX ZXG000099’s morpholine and naphthyloxy groups are pharmacophores commonly found in kinase inhibitors and GPCR modulators. While no direct biological data are available for this compound, its structural analogs have shown activity in:

-

Kinase Inhibition: Morpholine derivatives target PI3K/AKT/mTOR pathways .

-

Anticancer Activity: Naphthyloxy compounds exhibit tubulin polymerization inhibition .

Patent and Literature Landscape

PubChem links ZERENEX ZXG000099 to WIPO PATENTSCOPE entries, though specific patents remain undisclosed . The absence of peer-reviewed studies directly involving this compound underscores its status as an exploratory research tool rather than a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume